molecular formula C16H19N5O4S B2887118 N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903330-08-4

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide

Katalognummer B2887118
CAS-Nummer: 1903330-08-4
Molekulargewicht: 377.42
InChI-Schlüssel: STSXPYBDKHQRPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide, also known as MSMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitors

Compounds structurally related to N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide have been studied for their inhibition of carbonic anhydrase (CA) isoenzymes. Aromatic sulfonamides, including ones with morpholine groups, exhibited nanomolar half maximal inhibitory concentration (IC50) values against several CA isoenzymes, demonstrating significant inhibitory activity. These findings suggest potential research applications in the development of CA inhibitors for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).

Tyrosine Kinase Inhibitors

In the field of cancer research, certain analogs of the compound have been explored as tyrosine kinase inhibitors. 4-Anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines, structurally related to N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide, have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). These compounds, with various structural modifications, have shown significant inhibition of EGFR in cellular assays, highlighting their potential as targeted cancer therapies (Smaill et al., 2001).

Antimicrobial Activity

The antimicrobial properties of compounds containing morpholine and sulfonamide groups have also been investigated. 4-(Phenylsulfonyl) morpholine, a structurally similar compound, has shown antimicrobial activity against standard and multi-resistant strains of various microorganisms. This suggests potential applications in developing new antimicrobial agents, particularly against drug-resistant strains (Oliveira et al., 2015).

Synthesis of N-Heterocycles

The synthesis of N-heterocycles using α-phenylvinylsulfonium salts, including morpholine derivatives, has been reported. These synthetic approaches yield a variety of morpholine-containing compounds, suggesting potential applications in the synthesis of complex organic molecules and medicinal chemistry (Matlock et al., 2015).

Cannabinoid Receptor Ligands

Sulfamoyl benzamides, similar in structure to N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide, have been identified as novel cannabinoid receptor ligands. Modifications of these structures led to the discovery of potent and selective CB2 agonists, indicating potential research applications in the field of pain management and neurology (Worm et al., 2009).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit enzymes unique to fungi, such as benzoate 4‐hydroxylase (cyp53) . This enzyme is involved in the detoxification of benzoate, a key intermediate in aromatic compound metabolism in fungi .

Mode of Action

This interaction could result in the disruption of essential metabolic processes in the target organisms, leading to their growth inhibition or death .

Biochemical Pathways

The compound likely affects the biochemical pathways involving its target enzyme. In the case of CYP53, this enzyme is involved in the metabolism of aromatic compounds in fungi . By inhibiting this enzyme, the compound could disrupt these metabolic pathways, leading to toxic accumulation of intermediates or deprivation of essential end products .

Pharmacokinetics

The optimization of pharmacokinetic properties is often achieved through the targeted introduction of a phenolic moiety to support rapid phase ii clearance, thereby minimizing systemic exposure following inhalation and reducing systemically mediated adverse events .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve disruption of essential metabolic processes in the target organisms, due to the inhibition of the target enzyme . This could lead to growth inhibition or death of the target organisms .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the presence of other compounds or enzymes that could interact with the compound, the pH and temperature of the environment, and the presence of transport proteins that could affect the compound’s distribution . .

Eigenschaften

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c1-26(23,24)20-13-4-2-3-12(9-13)19-16(22)14-10-15(18-11-17-14)21-5-7-25-8-6-21/h2-4,9-11,20H,5-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSXPYBDKHQRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylsulfonamido)phenyl)-6-morpholinopyrimidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.